molecular formula C12H12O4 B2515559 8-ethoxy-2H-chromene-3-carboxylic acid CAS No. 923121-28-2

8-ethoxy-2H-chromene-3-carboxylic acid

Cat. No.: B2515559
CAS No.: 923121-28-2
M. Wt: 220.224
InChI Key: PYVWLZQNVFPMGA-UHFFFAOYSA-N
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Description

8-ethoxy-2H-chromene-3-carboxylic acid is a chemical compound with the molecular formula C12H12O4 and a molecular weight of 220.22 . It is typically stored at room temperature and appears as a powder .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12O4/c1-2-15-10-5-3-4-8-6-9 (12 (13)14)7-16-11 (8)10/h3-6H,2,7H2,1H3, (H,13,14) . This code provides a specific description of the molecule’s structure.


Physical and Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular formula is C12H12O4, and it has a molecular weight of 220.22 .

Scientific Research Applications

Synthetic Methods

  • 8-ethoxy-2H-chromene-3-carboxylic acid is synthesized via a rapid method from commercially available precursors, indicating its significance in chemical synthesis (Zhu et al., 2014).
  • A nickel-catalyzed cross-coupling method allows for the efficient synthesis of 2H-chromenes, including derivatives of this compound (Graham & Doyle, 2012).

Fluorescence and Crystal Structure

  • Certain derivatives exhibit fluorescence in both ethanol solution and solid state, which may be utilized in material sciences or biological imaging (Shi et al., 2017).
  • The crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid has been analyzed, providing insights into its molecular geometry and potential interactions (Li et al., 2010).

Antitumor and Antiproliferative Activities

  • Derivatives of this compound show potential as antitumor agents, with significant effects on tumor cell lines and anti-angiogenesis activity (Yin et al., 2013).
  • These compounds have also been identified as inhibitors of the phosphoinositide 3-kinase (PI3K), suggesting their potential in targeted cancer therapies (Yin et al., 2013).

Synthesis of Novel Derivatives

  • Novel syntheses of 2H-chromene derivatives have been explored, which could lead to the discovery of new compounds with various applications in medicinal chemistry and materials science (Boominathan et al., 2011).

Potential for Antibacterial and Antifungal Applications

  • New derivatives of 2H-chromene have shown potential as antibacterial and antifungal agents, opening avenues for research in antimicrobial drug development (Mahesh et al., 2022).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

8-ethoxy-2H-chromene-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-2-15-10-5-3-4-8-6-9(12(13)14)7-16-11(8)10/h3-6H,2,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVWLZQNVFPMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OCC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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